

Spectroscopic Analysis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine: A Technical Overview

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Compound of Interest

Compound Name: 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Cat. No.: B1316840

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Introduction

4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a substituted pyrimidine derivative. Pyrimidine cores are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. A thorough understanding of the spectroscopic characteristics of such molecules is crucial for their synthesis, identification, and the development of new chemical entities. This guide provides a detailed overview of the expected and comparative spectroscopic data for **4,5-Dichloro-2-(methylsulfanyl)pyrimidine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific compound, this document presents predicted data alongside experimental data for the closely related isomer, 4,6-Dichloro-2-(methylthio)pyrimidine, for comparative analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **4,5-Dichloro-2-(methylsulfanyl)pyrimidine** and the experimental data for the isomeric compound 4,6-Dichloro-2-(methylthio)pyrimidine.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4,5-Dichloro-2-(methylsulfanyl)pyrimidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.6	Singlet	1H	H6 (pyrimidine)
~2.6	Singlet	3H	-SCH ₃

Note: Predicted values are based on chemical shift calculations and analysis of similar structures.

Table 2: Experimental ¹H NMR Spectroscopic Data for 4,6-Dichloro-2-(methylthio)pyrimidine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.46	Singlet	1H	H5 (pyrimidine)
2.55	Singlet	3H	-SCH ₃

Source: PubChem

CID 80531.[\[1\]](#)

Table 3: Predicted ¹³C NMR Spectroscopic Data for **4,5-Dichloro-2-(methylsulfanyl)pyrimidine**

Chemical Shift (δ) ppm	Assignment
~173	C2 (-S-C=N)
~160	C6
~157	C4
~120	C5
~14	-SCH ₃

Note: Predicted values are based on chemical shift calculations and analysis of similar structures.

Table 4: Experimental IR Spectroscopic Data for 4,6-Dichloro-2-(methylthio)pyrimidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3150	Weak	C-H stretch (aromatic)
2900-3000	Weak	C-H stretch (methyl)
~1550, ~1520	Strong	C=N, C=C stretching
~1400	Medium	C-H bend (methyl)
~800	Strong	C-Cl stretching

Source: Adapted from spectral data for similar pyrimidine structures.[\[2\]](#)

Table 5: Mass Spectrometry Data for 4,6-Dichloro-2-(methylthio)pyrimidine (GC-MS)

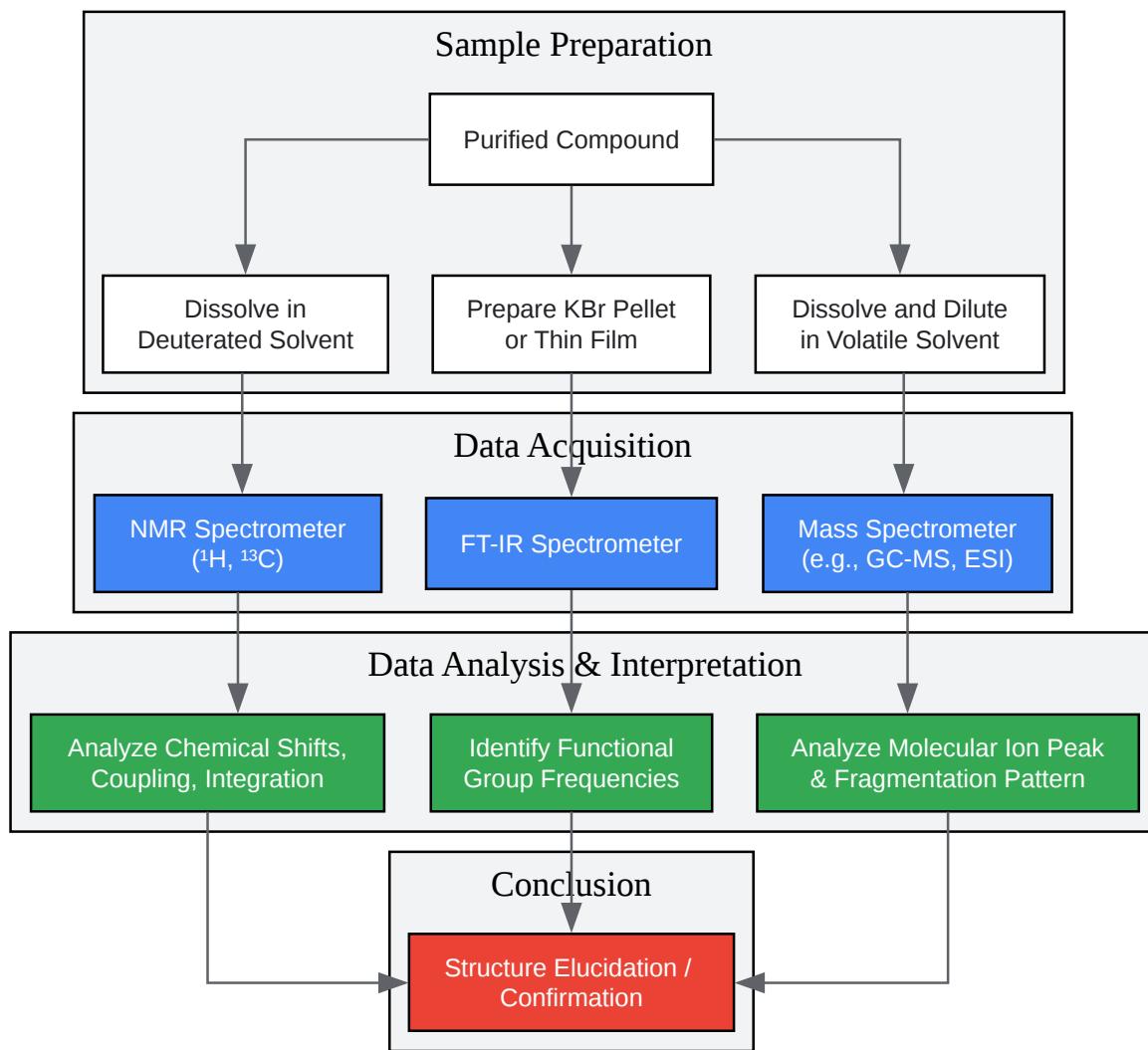
m/z	Relative Intensity	Assignment
194	High	$[M]^+$ (Molecular ion with $^{35}\text{Cl}_2$)
196	Medium	$[M+2]^+$ (Isotope peak for one ^{37}Cl)
198	Low	$[M+4]^+$ (Isotope peak for two ^{37}Cl)
179	Medium	$[M-\text{CH}_3]^+$
159	High	$[M-\text{Cl}]^+$

Source: PubChem CID 80531.

[\[1\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4,5-Dichloro-2-(methylsulfanyl)pyrimidine**.

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Caption: Generalized workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of the purified **4,5-Dichloro-2-(methylsulfanyl)pyrimidine**.

- Transfer the solid into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Mix the sample using a vortex or sonicator until the solid is completely dissolved.
- If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Securely cap and label the NMR tube.

- Data Acquisition:
 - The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
 - For ^1H NMR, the spectral width is set to cover a range of approximately 0-12 ppm.
 - For ^{13}C NMR, the spectral width is set to cover a range of approximately 0-200 ppm.
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[\[3\]](#)
 - Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[3\]](#)
 - Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[3\]](#)
 - If the resulting film is too thin (weak absorption), add another drop of the solution and let it evaporate.[\[3\]](#)
- Data Acquisition:

- Place the salt plate in the sample holder of an FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

- Sample Preparation:

- Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[4\]](#)
- Take an aliquot (e.g., 100 μL) of this solution and dilute it further with the solvent to a final concentration in the range of 1-10 $\mu\text{g}/\text{mL}$.[\[4\]](#)
- Ensure no solid particles are present; filter if necessary to prevent blockage of the instrument's sample delivery lines.[\[4\]](#)
- Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.[\[4\]](#)

- Data Acquisition:

- Mass spectra can be obtained using various ionization techniques, such as Electron Impact (EI) or Electrospray Ionization (ESI).
- For EI, the sample is often introduced through a gas chromatograph (GC-MS). The electron energy is typically set to 70 eV.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- The resulting spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak is crucial for determining the molecular weight, and the fragmentation pattern provides structural information.[\[5\]](#)

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